![molecular formula C12H19NO3 B5220491 (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine, also known as Moxisylyte, is a chemical compound that belongs to the class of alpha-adrenergic receptor antagonists. It is primarily used in the treatment of peripheral vascular diseases such as Raynaud's disease and intermittent claudication.
Mécanisme D'action
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine works by blocking the alpha-adrenergic receptors in the peripheral blood vessels. This leads to relaxation of the smooth muscles in the vessel walls, which in turn increases the diameter of the blood vessels. This mechanism of action results in increased blood flow to the affected tissues, thereby improving their oxygen supply.
Biochemical and Physiological Effects:
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of plasma norepinephrine, which is a neurotransmitter that constricts blood vessels. It also decreases the levels of plasma renin, which is an enzyme that regulates blood pressure. (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine has also been found to increase the levels of cyclic AMP, which is a signaling molecule that regulates various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It is not very potent, and high concentrations are required to achieve significant effects. It also has a short half-life, which makes it difficult to maintain a steady concentration in the blood.
Orientations Futures
There are several future directions for the study of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine. One area of research could be the development of more potent analogs of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine that have a longer half-life. Another area of research could be the investigation of the effects of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine on other physiological processes such as inflammation and immune response. Additionally, the use of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine in combination with other drugs could be explored as a potential treatment for various diseases.
Méthodes De Synthèse
The synthesis of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine involves the reaction between 4-methoxyphenol and 2-(2-methoxyethoxy)ethylamine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine has been extensively studied for its pharmacological properties and therapeutic potential. It has been found to have a vasodilatory effect on the peripheral blood vessels, which improves blood flow and oxygen supply to the tissues. This makes it an effective treatment for peripheral vascular diseases such as Raynaud's disease and intermittent claudication.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-9-7-13-8-10-16-12-5-3-11(15-2)4-6-12/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYLCVHQFPQNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)
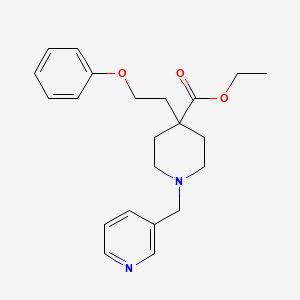
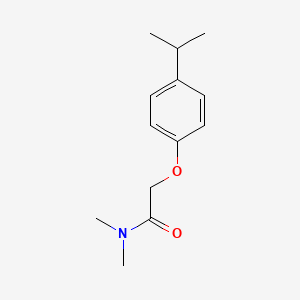

![N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5220434.png)
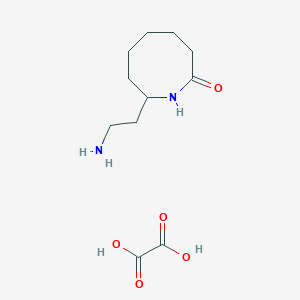
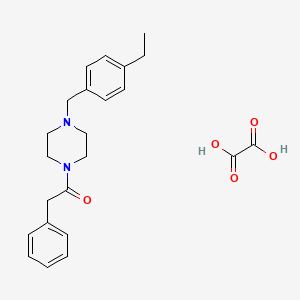

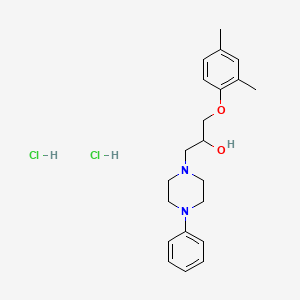
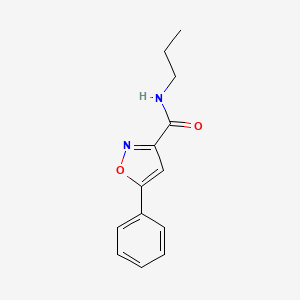
![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220484.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)